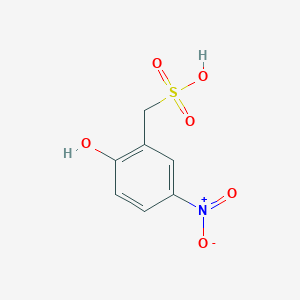
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid (HNAT) is a chemical compound that has been used extensively in scientific research. It is a derivative of toluene and is commonly used as a reagent in organic synthesis. HNAT has also been studied for its potential pharmacological properties, particularly its anti-inflammatory and anti-tumor effects.
Mechanism Of Action
The mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and cell growth.
Biochemical And Physiological Effects
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for organic synthesis and biochemical assays. However, one limitation of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when handling and disposing of the compound.
Future Directions
There are several future directions for research on 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid, as well as its efficacy in different types of cancer. Another area of interest is the development of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid derivatives with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid and its effects on different cell types and signaling pathways.
Synthesis Methods
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be synthesized through the nitration of alpha-toluenesulfonic acid. The reaction is carried out in the presence of sulfuric acid and nitric acid, and the product is purified through recrystallization. The yield of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be improved through the use of a catalyst, such as copper sulfate or zinc sulfate.
Scientific Research Applications
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemical assays. It has been shown to have anti-inflammatory and anti-tumor effects, and has been studied as a potential treatment for cancer and other diseases.
properties
CAS RN |
18690-42-1 |
|---|---|
Product Name |
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid |
Molecular Formula |
C7H7NO6S |
Molecular Weight |
233.2 g/mol |
IUPAC Name |
(2-hydroxy-5-nitrophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H7NO6S/c9-7-2-1-6(8(10)11)3-5(7)4-15(12,13)14/h1-3,9H,4H2,(H,12,13,14) |
InChI Key |
VZGUELDCIMLXIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O |
Other CAS RN |
18690-42-1 |
synonyms |
2-HNATS 2-hydroxy-5-nitro-alpha-toluenesulfonic acid 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sodium salt 2-hydroxy-5-nitrobenzylsulfonic acid 2-hydroxy-5-nitrobenzylsulfonic acid monohydrate sodium 2-hydroxy-5-nitro-alpha-toluenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



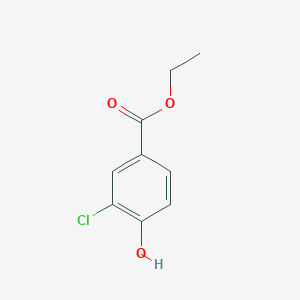
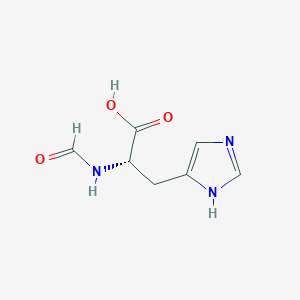
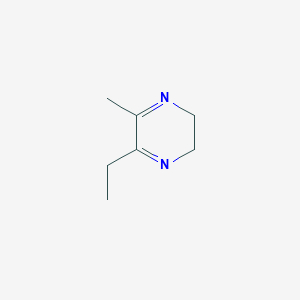
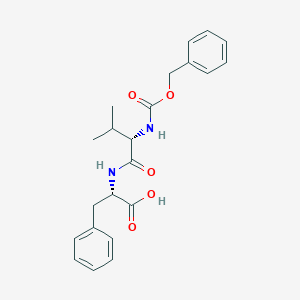
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
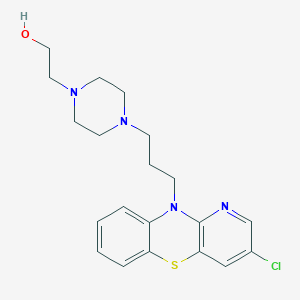
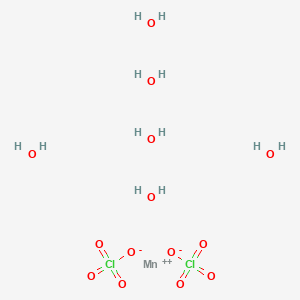
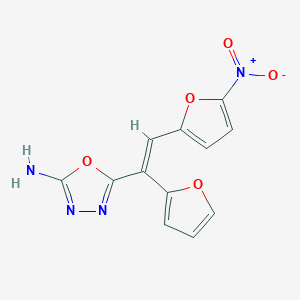
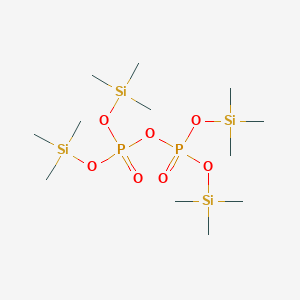
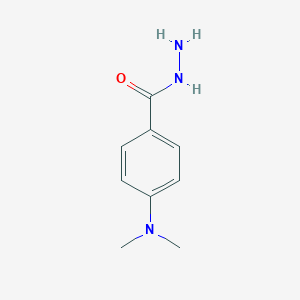
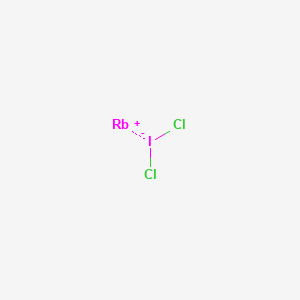
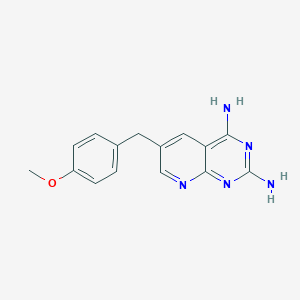
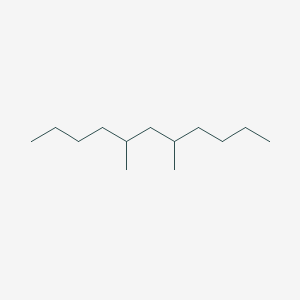
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)